molecular formula C11H11F3O2 B8580402 Tert-butyl 2,4,6-trifluorobenzoate

Tert-butyl 2,4,6-trifluorobenzoate

Cat. No.: B8580402
M. Wt: 232.20 g/mol
InChI Key: KBALYSZZHJYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group attached to a benzoic acid derivative substituted with fluorine atoms at the 2-, 4-, and 6-positions. The trifluorinated aromatic ring imparts strong electron-withdrawing effects, which may enhance stability against hydrolysis and influence reactivity in cross-coupling reactions or nucleophilic substitutions. Such properties are critical in drug design, where fluorine substitution improves metabolic stability and bioavailability .

The molecular formula of this compound can be inferred as C₁₁H₁₁F₃O₂ (assuming the parent acid is 2,4,6-trifluorobenzoic acid), with a molecular weight of 232.20 g/mol.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

tert-butyl 2,4,6-trifluorobenzoate

InChI

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3

InChI Key

KBALYSZZHJYROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 2,4,6-trifluorobenzoate and related compounds:

Property This compound Tert-butyl 4-bromo-2-fluorobenzoate Tert-butyl 2-bromo-5-fluorobenzoate Tert-butyl 2-amino-4,4,4-trifluorobutanoate
Molecular Formula C₁₁H₁₁F₃O₂ (inferred) C₁₁H₁₂BrFO₂ C₁₁H₁₂BrFO₂ C₈H₁₄F₃NO₂
Molecular Weight (g/mol) 232.20 (calculated) 271.12 271.12 213.20
Substituents 2,4,6-F₃ 4-Br, 2-F 2-Br, 5-F 2-amino, 4,4,4-F₃ (butanoate backbone)
Electron Effects Strong electron-withdrawing (F) Moderate electron-withdrawing (F) + leaving group (Br) Similar to above Electron-withdrawing (F) + nucleophilic (NH₂)
Reactivity Likely stable; participates in electrophilic substitutions Bromine enables Suzuki couplings Bromine facilitates cross-coupling reactions Amino group supports peptide coupling or alkylation
Applications Drug intermediates, agrochemicals Pharmaceutical synthesis API intermediates Chiral building blocks in medicinal chemistry

Key Findings:

Substituent Influence: The trifluoro substitution in this compound enhances ring electron deficiency compared to mono- or di-substituted analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate). This may reduce susceptibility to electrophilic attack but improve stability in acidic/basic conditions . Bromine in analogs like tert-butyl 4-bromo-2-fluorobenzoate serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the trifluoro derivative due to the absence of a leaving group .

Functional Versatility: While brominated analogs are tailored for cross-coupling, the trifluoro derivative may excel in directing further substitutions (e.g., nitration, sulfonation) due to fluorine’s meta-directing effects . Contrastingly, tert-butyl 2-amino-4,4,4-trifluorobutanoate (a non-aromatic analog) leverages its amino group for chiral synthesis, highlighting divergent applications despite shared fluorination.

Research and Industrial Implications

The trifluoro derivative’s unique electronic profile positions it as a candidate for high-value intermediates in fluorinated drug candidates (e.g., kinase inhibitors or CNS agents). However, its synthetic challenges—such as regioselective fluorination—may limit scalability compared to brominated analogs, which benefit from established bromination methodologies .

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